2-Fluoro-5-[(4-methoxypiperidine-1-carbonyl)amino]benzoic acid
Overview
Description
2-Fluoro-5-[(4-methoxypiperidine-1-carbonyl)amino]benzoic acid is a chemical compound with the CAS Number: 1307190-62-0 . It has a molecular weight of 296.3 and its IUPAC name is 2-fluoro-5-{[(4-methoxy-1-piperidinyl)carbonyl]amino}benzoic acid . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H17FN2O4/c1-21-10-4-6-17(7-5-10)14(20)16-9-2-3-12(15)11(8-9)13(18)19/h2-3,8,10H,4-7H2,1H3,(H,16,20)(H,18,19) . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
1. Synthesis and Structural Analysis
- The compound has been involved in the synthesis of various nucleosides related to 5-fluorocytosine, a compound with potential medical applications. These syntheses involve complex reactions and are critical for the development of new therapeutic agents (Nesnow & Heidelberger, 1975).
- In another study, the directed lithiation of unprotected benzoic acids, including compounds related to 2-Fluoro-5-[(4-methoxypiperidine-1-carbonyl)amino]benzoic acid, was explored. This research is significant for understanding the chemical behavior and reactivity of such compounds (Bennetau et al., 1995).
2. Pharmaceutical Applications
- The compound has been utilized in the development of hypoglycemic benzoic acid derivatives, indicating its potential application in diabetes treatment. This study explored the structure-activity relationships of these compounds, which is crucial for designing effective drugs (Grell et al., 1998).
- Another research focused on synthesizing novel 4-fluoropyridines based on 2-fluoroallylic alcohols, where compounds similar to 2-Fluoro-5-[(4-methoxypiperidine-1-carbonyl)amino]benzoic acid were used. This synthesis is essential for creating new molecules with potential pharmacological activities (Wittmann et al., 2006).
3. Agricultural Chemistry
- The introduction of fluorine atoms, as in the case of 2-Fluoro-5-[(4-methoxypiperidine-1-carbonyl)amino]benzoic acid, can significantly alter the herbicidal properties of compounds. This research provides insights into developing more effective and selective herbicides (Hamprecht et al., 2004).
4. Material Science and Detection Techniques
- The compound and its related structures have been used in the synthesis of mono- and difluoronaphthoic acids, which are important in various material science applications (Tagat et al., 2002).
- In another study, benzoin, a compound similar to 2-Fluoro-5-[(4-methoxypiperidine-1-carbonyl)amino]benzoic acid, was used as a fluorescent reagent for detecting germanium, demonstrating its potential in analytical chemistry (Raju & Rao, 1955).
properties
IUPAC Name |
2-fluoro-5-[(4-methoxypiperidine-1-carbonyl)amino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O4/c1-21-10-4-6-17(7-5-10)14(20)16-9-2-3-12(15)11(8-9)13(18)19/h2-3,8,10H,4-7H2,1H3,(H,16,20)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMBRNKVIVHIPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C(=O)NC2=CC(=C(C=C2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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